molecular formula C17H18N2O3S B5779661 4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide

4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide

Numéro de catalogue B5779661
Poids moléculaire: 330.4 g/mol
Clé InChI: AXLPDFCINYUYHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide, also known as EMA401, is a small molecule drug that has been studied for its potential therapeutic effects in pain management. EMA401 has been shown to selectively inhibit the ATP-sensitive P2X3 receptor, which is involved in the transmission of pain signals.

Mécanisme D'action

4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide selectively inhibits the ATP-sensitive P2X3 receptor, which is involved in the transmission of pain signals. This receptor is expressed in sensory neurons and is involved in the detection of noxious stimuli. Inhibition of this receptor has been shown to reduce pain in preclinical models of chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit the ATP-sensitive P2X3 receptor, which is involved in the transmission of pain signals. Inhibition of this receptor has been shown to reduce pain in preclinical models of chronic pain. This compound has also been shown to have a low potential for drug-drug interactions and a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have a low potential for drug-drug interactions and a favorable safety profile. However, its efficacy in humans has not yet been established. Additionally, the cost of synthesizing this compound may be a limitation for some research groups.

Orientations Futures

Further research is needed to determine the efficacy of 4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in humans. Additionally, the potential of this compound as a treatment for other conditions, such as migraine and neuropathic pain, should be explored. The development of more selective P2X3 receptor inhibitors may also be an area of future research. Finally, the use of this compound in combination with other pain medications should be investigated.

Méthodes De Synthèse

4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-ethoxybenzoyl chloride with 3-methoxyaniline to produce 4-ethoxy-N-(3-methoxyphenyl)benzamide. This intermediate is then reacted with thiocarbonyldiimidazole to produce 4-ethoxy-N-(3-methoxyphenyl)carbamothioic acid. Finally, this compound is reacted with 1,1'-carbonyldiimidazole to produce the final product, this compound.

Applications De Recherche Scientifique

4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been studied for its potential therapeutic effects in pain management. It has been shown to selectively inhibit the ATP-sensitive P2X3 receptor, which is involved in the transmission of pain signals. This receptor is expressed in sensory neurons and is involved in the detection of noxious stimuli. Inhibition of this receptor has been shown to reduce pain in preclinical models of chronic pain.

Propriétés

IUPAC Name

4-ethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-22-14-9-7-12(8-10-14)16(20)19-17(23)18-13-5-4-6-15(11-13)21-2/h4-11H,3H2,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLPDFCINYUYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.